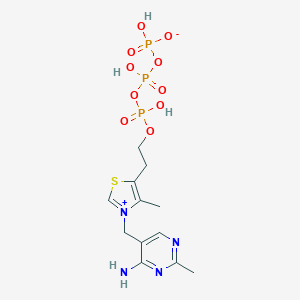
Thiamine triphosphorate
Overview
Description
Thiamine triphosphate (ThTP) is a biomolecule found in most organisms including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .
Synthesis Analysis
In E. coli, ThTP is synthesized during amino acid starvation . In animal cells, no mechanism of regulation is known . In brain, ThTP is synthesized in mitochondria by a chemiosmotic mechanism, perhaps similar to ATP synthase .Molecular Structure Analysis
Thiamine consists of 2-methyl-4-aminopyrimidine attached via a methylene group to a thiazole ring . Phosphorylated derivatives of the hydroxyl group include thiamine mono-, di-, and triphosphates (TMP, TDP, and TTP, respectively) .Chemical Reactions Analysis
Thiamine triphosphatase is an enzyme involved in thiamine metabolism. It catalyzes the chemical reaction thiamine triphosphate + H2O thiamine diphosphate + phosphate . In mammals, ThTP is hydrolyzed to thiamine pyrophosphate (ThDP) by a specific thiamine-triphosphatase .Physical And Chemical Properties Analysis
Thiamine is a water-soluble vitamin with limited solubility in alcohols and even less solubility in less polar organic solvents . Its charge is pH dependent, but it exists as a cation at physiological pH .Scientific Research Applications
Thiamine in Plant Metabolism
ThTP plays a significant role in plant metabolism. In plants, the synthesis of ThTP is dependent on photosynthetic processes .
Thiamine Triphosphate in Cellular Metabolism
Thiamine or vitamin B1 is an essential, water-soluble vitamin required for mitochondrial energetics—the production of adenosine triphosphate (ATP) . ThTP’s role in E. coli as a response to nutritional changes and its potential function in protein phosphorylation in animal cells are areas of active research.
Thiamine Triphosphate in Bacteria and Mammals
ThTP is present, generally in small amounts, in nearly all organisms, bacteria, fungi, plants, and animals . In E. coli, ThTP is synthesized during amino acid starvation .
Thiamine Triphosphate in Neurological Function
Thiamine deficiency will have deleterious effects on organs that are particularly dependent on oxidative metabolism, such as the nervous and cardiovascular systems .
Thiamine Triphosphate in Energy Metabolism
Thiamine diphosphate (ThDP), an essential coenzyme for many enzymatic reactions in prokaryotes and eukaryotes, is the precursor for ThTP . The main ThDP-dependent enzymes are the E1 subunits of 2-oxoacid (in particular, pyruvate and oxoglutarate) dehydrogenase complexes and transketolase .
Mechanism of Action
Thiamine triphosphate (ThTP) is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .
Target of Action
ThTP has several targets of action. It is used to phosphorylate rapsyn, a protein that organizes acetylcholine receptors in the synapses . ThTP also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .
Mode of Action
ThTP’s mode of action involves its interaction with its targets and the resulting changes. For instance, the facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn . ThTP also interacts with the TAS2R1 receptor, leading to the activation of synaptic ion currents .
Biochemical Pathways
ThTP plays a role in several biochemical pathways. Thiamine (vitamin B1) is a precursor of the well-known coenzyme of central metabolic pathways thiamine diphosphate (ThDP) . Highly intense glucose oxidation in the brain requires ThDP-dependent enzymes, which determines the critical significance of thiamine for neuronal functions . ThTP probably plays a role in cell energy metabolism . In E. coli, ThTP is accumulated in the presence of glucose during amino acid starvation .
Pharmacokinetics
Thiamine is readily absorbed in the proximal small intestine . Absorption also occurs via a passive process enabling large oral doses to be utilized . Once absorbed, the vitamin is concentrated in muscle tissue . ThTP is found in practically all tissues tested, including all major organs and systems, in the range of less than 1% to over 20% of total thiamine .
Result of Action
The molecular and cellular effects of ThTP’s action are significant. It has been proposed that ThTP has a specific role in nerve excitability , but this has never been confirmed. Recent results suggest that ThTP probably plays a role in cell energy metabolism . Low or absent levels of thiamine triphosphate have been found in Leigh’s disease .
Action Environment
The action, efficacy, and stability of ThTP are influenced by environmental factors. In the brain, ThTP is mainly localized in mitochondria and mitochondria-rich fractions (synaptosomes), while in skeletal muscle and liver, it is mainly in the cytosolic fraction . This suggests different mechanisms of synthesis in different environments . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes .
Future Directions
While the cellular functions of the coenzyme thiamine (vitamin B1) diphosphate (ThDP) are well characterized, the triphosphorylated thiamine derivatives, thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP), still represent an intriguing mystery . A better understanding of these two thiamine derivatives will require the use of transgenic models .
properties
IUPAC Name |
[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLROWZYZPNOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4O10P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamine triphosphorate | |
CAS RN |
3475-65-8 | |
| Record name | Thiamine triphosphoric acid ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine triphosphorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of ThTP in living organisms?
A1: While the precise function of ThTP remains elusive, research suggests it may act as a signaling molecule or metabolic messenger rather than a direct coenzyme like ThDP. [, , ] Several studies point to its potential involvement in stress response, regulation of cellular processes, and neuronal function. [, , ]
Q2: What are the differences in ThTP accumulation and function between bacteria and animals?
A2: In bacteria like E. coli, ThTP accumulates rapidly during amino acid starvation, suggesting a role in the bacterial stress response and adaptation to nutrient-limiting conditions. [] In animals, ThTP is found in various tissues, with its levels tightly regulated by a specific enzyme, thiamine triphosphatase (ThTPase). [] While a direct link between ThTP and amino acid starvation hasn't been established in animals, its presence in neuronal cells and potential impact on chloride permeability hint at a role in neuronal function and signaling. [, ]
Q3: Is ThTP involved in energy metabolism like ThDP?
A3: While ThTP itself is not known to directly participate as a coenzyme in enzymatic reactions like ThDP, research suggests a potential indirect role in energy metabolism. Studies show that ThTP synthesis in rat brain mitochondria is coupled to the respiratory chain, indicating a link between ThTP production and cellular energy status. [] Additionally, ThTP has been shown to influence the activity of the pyruvate dehydrogenase complex, a key enzyme in energy metabolism, further supporting its potential influence on energy homeostasis. [, ]
Q4: What is the role of thiamine triphosphatase (ThTPase) in regulating ThTP levels?
A4: ThTPase is a highly specific enzyme responsible for hydrolyzing ThTP into ThDP and inorganic phosphate, thereby controlling intracellular ThTP concentrations. [] It plays a crucial role in maintaining ThTP homeostasis and preventing its excessive accumulation, which could disrupt cellular functions.
Q5: Does ThTPase activity vary across different tissues and organisms?
A5: Yes, ThTPase activity exhibits tissue-specific variations. For instance, humans display lower ThTPase activity compared to rodents, leading to relatively higher ThTP levels in human tissues. [] Additionally, the expression and activity of ThTPase appear to be linked to the degree of cell differentiation, suggesting a potential role in developmental processes. []
Q6: Is there any spectroscopic data available to characterize ThTP?
A6: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structure and analyze the properties of ThTP and its related derivatives like adenosine thiamine triphosphate (AThTP). [] These techniques provide valuable insights into the structural characteristics and chemical properties of these molecules.
Q7: What are the potential implications of understanding ThTP function in human health and disease?
A7: Unraveling the roles of ThTP could have significant implications for understanding neurological disorders and metabolic diseases. For instance, alterations in ThTP levels have been observed in patients with Leigh's disease, a severe neurological disorder. [, , , ] Exploring the connection between ThTP and chloride permeability could provide insights into the pathogenesis of such diseases and potentially lead to novel therapeutic approaches. Furthermore, understanding the role of ThTP in bacterial stress response could contribute to developing strategies to combat bacterial infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)


